molecular formula C4H14Cl2N2S B2375913 2-(2-Aminoethylamino)ethanethiol;dihydrochloride CAS No. 14706-38-8

2-(2-Aminoethylamino)ethanethiol;dihydrochloride

Cat. No.: B2375913
CAS No.: 14706-38-8
M. Wt: 193.13
InChI Key: IAPVTWYMINAAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a thiol compound that can scavenge free radicals and protect cells from oxidative damage. This compound has been extensively studied for its potential to mitigate radiation and chemotherapy-induced toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanethiol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can act as a reducing agent due to the presence of the thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: The compound itself acts as a reducing agent, so no major products are formed.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(2-Aminoethylamino)ethanethiol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of ligands and formation constants with copper (II) complexes, highlighting its utility in selective recognition processes.

    Biology: Acts as a radioprotector and antimutagenic agent, protecting cells from the cytotoxic and mutagenic effects of chemotherapy drugs like cis-diamminedichloroplatinum (cis-DDP).

    Medicine: Studied for its potential therapeutic effects in mitigating radiation-induced damage and chemotherapy-induced toxicity.

    Industry: Utilized in the development of protective agents and antioxidants.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride involves its ability to scavenge free radicals and protect cells from oxidative damage. The thiol group reacts with reactive oxygen species (ROS) to neutralize them, thereby preventing cellular damage. Additionally, it inhibits topoisomerase IIα activity, affecting DNA synthesis and cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
  • 3-Amino-1-propanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride

Uniqueness

2-(2-Aminoethylamino)ethanethiol;dihydrochloride is unique due to its dual functionality as both a thiol and an amine, allowing it to participate in a wide range of chemical reactions. Its ability to protect against radiation and chemotherapy-induced toxicity sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPVTWYMINAAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCS)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14706-38-8
Record name 2-[(2-aminoethyl)amino]ethane-1-thiol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.